

Validating 8-Bromo-ATP Induced Currents in Xenopus Oocytes: A Comparative Guide

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Compound of Interest		
Compound Name:	8-Bromo-ATP	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Bromo-Adenosine 5'-triphosphate (**8-Bromo-ATP**) with other purinergic receptor agonists for inducing currents in Xenopus laevis oocytes. We offer a detailed examination of its performance, supported by available experimental data, alongside standardized protocols for validation. This document aims to assist researchers in the selection and validation of appropriate agonists for studying P2X receptors, a critical class of ligand-gated ion channels involved in a myriad of physiological processes.

Introduction to Purinergic Signaling and P2X Receptors

Purinergic signaling involves the release of purine nucleotides, such as ATP, which then act on specific cell surface receptors.[1] The P2X receptor family consists of seven subtypes (P2X1-7) that are ATP-gated non-selective cation channels.[1][2] Upon activation, these receptors allow the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of various downstream cellular responses.[3] Due to their roles in neurotransmission, inflammation, and pain perception, P2X receptors are significant targets for drug discovery.[4]

Xenopus laevis oocytes are a widely used and robust heterologous expression system for studying ion channels, including P2X receptors.[5] Their large size facilitates the injection of



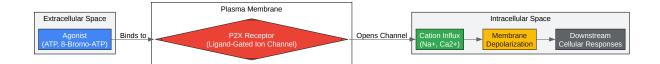
cRNA encoding the receptor of interest and subsequent electrophysiological recordings using techniques like the two-electrode voltage clamp (TEVC).[6][7][8]

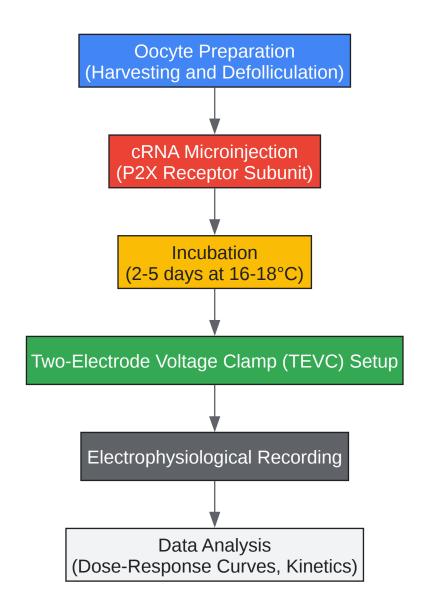
8-Bromo-ATP is an analog of ATP that acts as a P2X receptor agonist.[9] The substitution of a bromine atom at the 8th position of the adenine ring can confer altered properties, such as modified affinity for the receptor and potentially increased resistance to hydrolysis by ectonucleotidases, which can be advantageous in experimental settings.

P2X Receptor Signaling Pathway

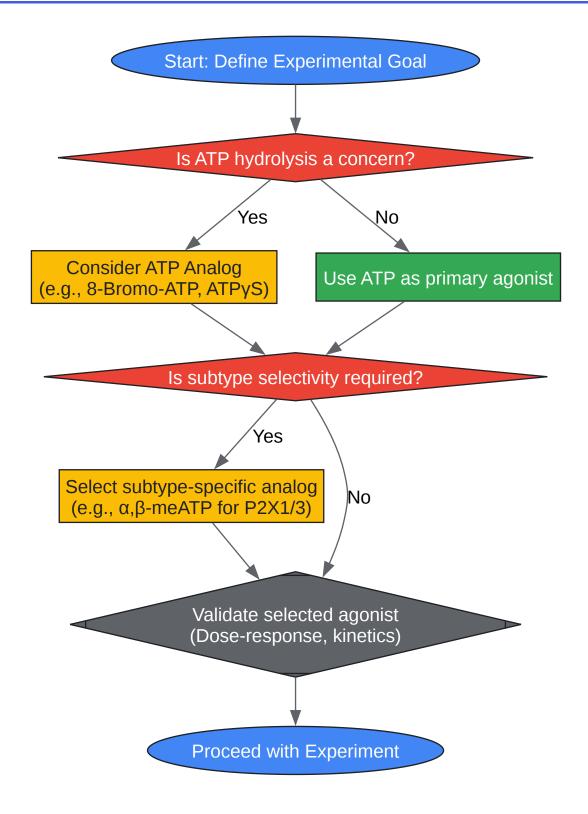
The binding of an agonist like ATP or **8-Bromo-ATP** to the extracellular domain of a P2X receptor subunit triggers a conformational change, leading to the opening of the ion channel. This allows for the influx of cations down their electrochemical gradient, resulting in membrane depolarization and subsequent cellular responses.











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